Lower Vapor Pressure than Trimethylgermanium Chloride Enables Distinct CVD Precursor Delivery Windows
Trimethylgermanium bromide exhibits a vapor pressure of 24 mmHg at 25 °C , whereas the chloride analog trimethylgermanium chloride (Me3GeCl) exhibits a significantly higher vapor pressure of 39.6 mmHg at the same temperature [1]. This ~40% lower vapor pressure directly impacts bubbler delivery rates and film growth kinetics in CVD processes, offering a distinct processing window for germanium incorporation.
| Evidence Dimension | Vapor pressure (volatility) |
|---|---|
| Target Compound Data | 24 mmHg at 25 °C |
| Comparator Or Baseline | Trimethylgermanium chloride (Me3GeCl): 39.6 mmHg at 25 °C |
| Quantified Difference | 15.6 mmHg lower (39% reduction relative to chloride) |
| Conditions | Reported literature values at 25 °C |
Why This Matters
For CVD processes, lower vapor pressure allows finer control of precursor flux and may reduce gas-phase nucleation, directly influencing film uniformity and germanium incorporation efficiency.
- [1] Molbase, Trimethylchlorogermane, Vapour Pressure: 39.6 mmHg at 25°C. View Source
